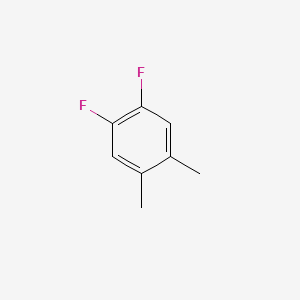

4,5-Difluoro-ortho-xylene

Description

Significance of Fluorine Substitution in Aromatic Systems for Chemical Design

The introduction of fluorine into aromatic systems is a powerful strategy in modern chemical design, profoundly altering the parent molecule's physicochemical properties. annualreviews.org Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO), increasing the molecule's resistance to oxidation. oup.com This strategic substitution can also modulate key parameters such as lipophilicity, metabolic stability, and the acidity or basicity (pKa) of nearby functional groups. annualreviews.orgnih.gov

In medicinal chemistry, selective fluorine substitution can enhance the binding affinity of a molecule to a biological target through favorable non-covalent interactions, including dipolar and quadrupolar interactions. nih.govresearchgate.net While the energy contribution of any single C-F bond interaction is modest, the cumulative effect within a molecule can be significant. nih.gov Furthermore, replacing hydrogen with fluorine can block sites of metabolic attack, thereby increasing a drug's half-life and duration of action. annualreviews.orgnih.gov The unique steric and electronic effects of fluorine are thus exploited to fine-tune molecules for applications ranging from pharmaceuticals to advanced materials. annualreviews.orgoup.com

Overview of Dihalomethylated Xylenes (B1142099) as Key Intermediates

Dihalomethylated xylenes, where halogen atoms are substituted onto the methyl groups rather than the aromatic ring, are important and reactive chemical intermediates. The chlorination of both methyl groups on a xylene core yields xylene dichlorides, also known as bis(chloromethyl)benzenes. cargohandbook.com Similarly, monobromination of a methyl group produces xylyl bromide. cargohandbook.com These halogenated side-chains provide reactive handles for further synthetic transformations. For instance, xylyl bromide was notably used as a tear gas agent during World War I. cargohandbook.com The synthesis of α,α,α',α'-tetrachloro-o-xylene from o-xylene (B151617) is another example of creating a highly functionalized intermediate for industrial applications. google.com These dihalomethylated compounds serve as precursors in the synthesis of various other chemical products, demonstrating their utility as versatile building blocks in organic synthesis. cargohandbook.com

Positioning 4,5-Difluoro-ortho-xylene within the Context of Contemporary Organic Synthesis

4,5-Difluoro-ortho-xylene (1,2-dimethyl-4,5-difluorobenzene) is a valuable fluorinated building block in contemporary organic synthesis. smolecule.com Its structure is characterized by two adjacent methyl groups and two adjacent fluorine atoms on the benzene (B151609) ring. This specific arrangement of substituents dictates its reactivity and potential applications. The fluorine atoms render the aromatic ring electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution and modifying the reactivity of the adjacent C-H bonds. smolecule.comacs.org

In modern synthesis, selectively fluorinated compounds like 4,5-Difluoro-ortho-xylene are sought after for creating more complex molecules with tailored properties for use in electronic materials, agrochemicals, and pharmaceuticals. oup.comnih.gov The ortho-dimethyl arrangement provides a scaffold that can be chemically modified, for example, through oxidation to form difluorophthalic acid derivatives, which are precursors to specialty polymers and other materials. mdpi.com The presence of fluorine enhances the acidity of C-H bonds ortho to the C-F bond, making them targets for directed C-H functionalization, a powerful tool in modern organic chemistry for efficient and selective bond formation. acs.org Therefore, 4,5-Difluoro-ortho-xylene serves as a key starting material for accessing novel and functional fluorinated aromatic compounds.

Data Tables

Table 1: Physicochemical Properties of 4,5-Difluoro-ortho-xylene

| Property | Value |

| IUPAC Name | 1,2-Difluoro-4,5-dimethylbenzene smolecule.com |

| Molecular Formula | C₈H₈F₂ smolecule.com |

| Molecular Weight | 142.15 g/mol smolecule.com |

| Exact Mass | 142.05940658 g/mol smolecule.com |

| XLogP3 | 2.9 smolecule.com |

| InChI Key | DDEXEXKNWFMJMX-UHFFFAOYSA-N smolecule.com |

| Canonical SMILES | CC1=CC(=C(C=C1C)F)F smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H8F2 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

1,2-difluoro-4,5-dimethylbenzene |

InChI |

InChI=1S/C8H8F2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 |

InChI Key |

DDEXEXKNWFMJMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Difluoro Ortho Xylene and Its Precursors

Regioselective Fluorination Strategies for Xylene Derivatives

Achieving regioselectivity in the fluorination of xylene derivatives is a significant synthetic challenge due to the activating nature of the methyl groups, which can lead to a mixture of isomers.

Direct fluorination of aromatic compounds using elemental fluorine (F₂) is a powerful method for introducing fluorine atoms. However, it is often accompanied by significant challenges, particularly when dealing with activated rings like o-xylene (B151617). researchgate.netacsgcipr.org The high reactivity of elemental fluorine can lead to a lack of selectivity, over-fluorination, and even degradation of the aromatic ring. dtic.mil

Controlling the reaction to selectively produce 4,5-difluoro-ortho-xylene is exceptionally difficult. The methyl groups in o-xylene activate the 3, 4, 5, and 6 positions for electrophilic attack. Statistical distribution and the directing effects of the methyl groups would likely lead to a complex mixture of mono-, di-, and polyfluorinated isomers. Furthermore, the harsh reaction conditions required for direct fluorination can cause side-chain fluorination or oxidation. worktribe.com

| Challenge | Description |

| Low Regioselectivity | The two methyl groups in o-xylene activate multiple positions on the aromatic ring, leading to the formation of a mixture of isomers (e.g., 3,4-, 3,5-, 3,6-, and 4,5-difluoro-o-xylene). |

| Over-fluorination | The high reactivity of elemental fluorine can lead to the introduction of more than two fluorine atoms, resulting in tri- or tetra-fluorinated products. |

| Ring Degradation | The energy released during direct fluorination can be substantial, potentially causing the cleavage of the aromatic ring and the formation of unwanted byproducts. dtic.mil |

| Harsh Reaction Conditions | Direct fluorination often requires specialized equipment and handling procedures due to the corrosive and toxic nature of elemental fluorine and hydrogen fluoride (B91410). tcichemicals.com |

Despite these challenges, advancements in microreactor technology and the use of inert solvents at low temperatures have shown some promise in controlling direct fluorination reactions. worktribe.com However, for a specific isomer like 4,5-difluoro-ortho-xylene, indirect methods are generally preferred.

Indirect fluorination methods, particularly halogen-exchange (Halex) reactions, offer a more controlled approach to the synthesis of aryl fluorides. researchgate.net The most common variant for this purpose is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.org

To synthesize 4,5-difluoro-ortho-xylene via this route, one would start from 4,5-diamino-ortho-xylene. This precursor would undergo a double diazotization followed by treatment with tetrafluoroboric acid (HBF₄) to form the bis(diazonium) tetrafluoroborate salt. Subsequent thermal or photochemical decomposition of this intermediate would yield the desired 4,5-difluoro-ortho-xylene. researchgate.netnih.govresearchgate.net

Hypothetical Balz-Schiemann Route:

Nitration: o-Xylene is dinitrated to yield 4,5-dinitro-o-xylene.

Reduction: The dinitro compound is reduced to 4,5-diamino-o-xylene.

Diazotization: The diamine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form the bis(diazonium) salt.

Fluorination: The bis(diazonium) salt is treated with HBF₄ to form the tetrafluoroborate salt, which upon heating, decomposes to 4,5-difluoro-ortho-xylene. wikipedia.org

| Step | Reagents and Conditions | Product |

| Dinitration | HNO₃, H₂SO₄ | 4,5-Dinitro-o-xylene |

| Reduction | Fe/HCl or H₂/Pd/C | 4,5-Diamino-o-xylene |

| Diazotization | NaNO₂, HCl, 0-5 °C | 1,2-Dimethylbenzene-4,5-bis(diazonium) chloride |

| Fluorination | HBF₄, then heat | 4,5-Difluoro-ortho-xylene |

Another halogen-exchange approach involves the reaction of a dihalo-o-xylene, such as 4,5-dibromo-o-xylene, with a fluoride source like potassium fluoride (KF). oakwoodchemical.com This reaction often requires high temperatures and aprotic polar solvents, and may be facilitated by phase-transfer catalysts.

A wide array of fluorinating agents has been developed for the synthesis of organofluorine compounds. alfa-chemistry.com These are broadly categorized as electrophilic and nucleophilic reagents. tcichemicals.com

Electrophilic Fluorinating Agents: Reagents such as N-fluorobenzenesulfonimide (NFSI), Selectfluor®, and N-fluoropyridinium salts are sources of "F⁺" and are used to fluorinate electron-rich aromatic rings. nih.govresearchgate.net The direct electrophilic fluorination of o-xylene with these reagents would likely suffer from the same lack of regioselectivity as direct fluorination with F₂. However, directed ortho-metalation followed by reaction with an electrophilic fluorinating agent could potentially offer a regioselective route.

Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are typically used for the conversion of alcohols and carbonyls to fluorides. acsgcipr.org Their application in the direct fluorination of non-activated aromatic C-H bonds is limited. However, they can be employed in nucleophilic aromatic substitution (SₙAr) reactions on activated aryl halides.

| Fluorinating Agent Type | Example Reagent | Application |

| Electrophilic | N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich aromatics |

| Electrophilic | Selectfluor® | Fluorination of a wide range of nucleophiles |

| Nucleophilic | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination of alcohols and carbonyls |

| Nucleophilic | Potassium Fluoride (KF) | Halogen-exchange reactions |

Synthesis of Difluoroxylene Isomers from Related Precursors

The synthesis of 4,5-difluoro-ortho-xylene often relies on the preparation of appropriately substituted precursors, most commonly brominated o-xylenes.

A common strategy for the synthesis of 4,5-difluoro-ortho-xylene involves the preparation of 4,5-dibromo-o-xylene as a key intermediate. oakwoodchemical.com The bromination of o-xylene can be controlled to favor the formation of specific isomers. The bromination of 4-bromo-o-xylene (B1216868) would be expected to yield 4,5-dibromo-o-xylene as a major product due to the ortho- and para-directing effects of the bromine and methyl groups.

The synthesis of 4-bromo-o-xylene from o-xylene can be achieved in high yield by reacting o-xylene with bromine in the presence of a catalyst like iron filings or iodine at low temperatures. orgsyn.orggoogle.com Further bromination of 4-bromo-o-xylene would then lead to 4,5-dibromo-o-xylene.

Once 4,5-dibromo-o-xylene is obtained, it can be converted to 4,5-difluoro-ortho-xylene via a halogen-exchange reaction, as previously discussed. Alternatively, the dibromo compound could be converted to the corresponding diamine through a Buchwald-Hartwig amination or other methods, followed by the Balz-Schiemann reaction.

| Precursor | Synthesis from o-Xylene | Conversion to Fluoro-o-xylene |

| 4-Bromo-o-xylene | Bromination with Br₂ and Fe or I₂ catalyst at 0 to -5°C. orgsyn.org | Further bromination to 4,5-dibromo-o-xylene, followed by halogen exchange. |

| α,α'-Dibromo-o-xylene | Radical bromination of o-xylene with N-bromosuccinimide (NBS) or Br₂ with light. orgsyn.orgrsc.org | Not a direct precursor for aromatic fluorination. |

| 4,5-Dibromo-o-xylene | Bromination of 4-bromo-o-xylene. | Halogen-exchange with KF or conversion to diamine and Balz-Schiemann reaction. |

Fluorinated cyclophanes are an interesting class of molecules with unique structural and electronic properties. The synthesis of such compounds can be achieved through various methods, including palladium-catalyzed reductive homocoupling of appropriate precursors. nih.gov

While a specific example for the synthesis of a cyclophane from a 4,5-difluoro-ortho-xylene derivative was not found, a plausible synthetic route can be proposed based on established methodologies. For instance, α,α'-dihalo-4,5-difluoro-ortho-xylenes could serve as precursors for intramolecular or intermolecular coupling reactions to form cyclophanes.

A hypothetical route to a fluorinated cyclophane could involve the following steps:

Synthesis of the Monomer: Preparation of α,α'-bis(bromomethyl)-4,5-difluoro-o-xylene. This could be achieved by radical bromination of 4,5-difluoro-ortho-xylene.

Homocoupling: Palladium-catalyzed reductive homocoupling of the dibromide under high dilution conditions to favor the formation of the cyclic dimer (the cyclophane). nih.gov

The success of such a reaction would depend on the reaction conditions, including the choice of palladium catalyst, ligands, and reducing agent.

| Reaction Type | Precursor | Catalyst System | Product |

| Reductive Homocoupling | α,α'-bis(bromomethyl)-4,5-difluoro-o-xylene | Pd(0) complex, e.g., Pd(PPh₃)₄ | Fluorinated [2.2]orthocyclophane |

Multi-step Convergent and Linear Synthetic Pathways

One documented approach involves the lithiation of a substituted 1,2-difluorobenzene (B135520) derivative, followed by reaction with a suitable electrophile to introduce the desired functional groups. google.com Specifically, a continuous process has been described for preparing substituted 1,2-difluorobenzenes, including 1,2-difluoro-4,5-dimethylbenzene. google.com This process comprises a first step of reacting an optionally substituted 1,2-difluorobenzene with a lithiating agent. google.com

A potential linear pathway could start from 1,2-difluorobenzene. This precursor would undergo a directed ortho-metalation (DoM) using a strong lithium base, such as n-butyllithium or sec-butyllithium, to generate a lithiated intermediate. This intermediate can then be reacted sequentially with methylating agents, such as methyl iodide, in two separate steps to introduce the two methyl groups at the 4 and 5 positions.

Alternatively, a convergent approach could involve the synthesis of a precursor that already contains one or both of the methyl groups. For instance, starting with 3,4-difluorotoluene, a lithiation reaction could be directed to the position adjacent to the fluorine and methyl groups, followed by the introduction of the second methyl group.

A key precursor for one of the potential synthetic routes is 1,2-difluoro-4,5-dinitrobenzene. The substitution reactions of this compound have been explored, indicating that the fluorine atoms are preferentially displaced over the nitro groups in nucleophilic substitution reactions. researchgate.net This reactivity can be exploited to introduce other functionalities that could later be converted to methyl groups.

Optimization of Reaction Conditions and Yields for 4,5-Difluoro-ortho-xylene Synthesis

The optimization of reaction conditions is paramount for achieving high yields and purity of 4,5-Difluoro-ortho-xylene. The lithiation-based synthetic routes are particularly sensitive to parameters such as solvent, temperature, and the choice of catalyst or lithiating agent.

Solvent Effects in Fluorination and Derivatization Processes

The choice of solvent is critical in lithiation reactions. The outcome of reactions involving organolithium reagents can vary significantly with changes in the solvent composition. acs.org For instance, in the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi, the exchange reaction is slow in pure diethyl ether but becomes virtually quantitative in heptane (B126788) containing a small amount of THF. acs.org The presence of coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can stabilize the organolithium intermediate, influencing its reactivity and selectivity. nih.gov However, n-BuLi is known to react with THF at room temperature, which necessitates low temperatures for reactions using this solvent-reagent combination. stackexchange.com The use of non-coordinating hydrocarbon solvents can sometimes be advantageous, although the solubility of reactants and intermediates might be reduced. odu.edu

Temperature and Pressure Influence on Reaction Selectivity

Temperature is a crucial parameter in controlling the selectivity of ortho-lithiation reactions. These reactions are often conducted at cryogenic temperatures, typically between -78°C and -40°C, to control the high reactivity of the organolithium intermediates and prevent side reactions. stackexchange.comengconfintl.org Higher temperatures can lead to a decrease in selectivity and the formation of undesired byproducts. stackexchange.comacs.org For the continuous preparation of substituted 1,2-difluorobenzenes, a specific temperature range of -45°C to -55°C for the lithiation step has been identified as optimal. google.com

The use of continuous flow reactors, such as microreactors, can offer significant advantages by enabling better temperature control and allowing for reactions to be conducted at ambient temperatures, which would otherwise require cryogenic conditions in batch processes. engconfintl.orgacs.org This is due to the enhanced mixing and heat transfer capabilities of these systems. acs.org While the influence of pressure is less commonly the primary focus in these types of reactions, it can play a role, particularly in continuous flow systems where it can be used to maintain the solvent in a liquid phase at higher temperatures.

Catalyst Selection and Activity for Improved Yields

In the context of the lithiation pathway, the "catalyst" is more accurately the lithiating agent itself, as it is consumed stoichiometrically. The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, tert-butyllithium) is critical. The reactivity and selectivity of these reagents are influenced by their aggregation state, which is in turn affected by the solvent and temperature.

For direct C-H fluorination of aromatic compounds, which represents an alternative synthetic strategy, the selection of a suitable catalyst is crucial. Palladium-catalyzed ortho-selective C-H fluorination of benzylamines has been demonstrated using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. nih.gov While not directly applied to ortho-xylene for the synthesis of the target compound, this highlights the potential for catalytic methods in the synthesis of fluorinated aromatics. The development of efficient catalysts for the direct and selective fluorination of ortho-xylene could provide a more direct route to 4,5-Difluoro-ortho-xylene, potentially improving yields and reducing the number of synthetic steps.

Green Chemistry Approaches in 4,5-Difluoro-ortho-xylene Synthesis

Applying the principles of green chemistry to the synthesis of 4,5-Difluoro-ortho-xylene is essential for developing more sustainable and environmentally friendly manufacturing processes. This involves considering aspects such as atom economy, the use of greener solvents, and energy efficiency.

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a key metric in green chemistry. jocpr.com Synthetic routes with high atom economy are preferred as they generate less waste. monash.edu For the synthesis of 4,5-Difluoro-ortho-xylene, a direct C-H fluorination of ortho-xylene would, in principle, offer a higher atom economy compared to multi-step processes that involve protecting groups or the use of stoichiometric activating agents.

The choice of solvent is another critical factor. Traditional solvents used in organic synthesis can be toxic and environmentally harmful. nih.gov The development and use of greener solvents, such as those derived from renewable feedstocks or supercritical fluids like CO2, are central to green chemistry. sigmaaldrich.compnas.orgwikipedia.orgresearchgate.net For the lithiation route to 4,5-Difluoro-ortho-xylene, exploring the use of less hazardous solvents or solvent-free reaction conditions could significantly improve the environmental profile of the process.

Energy efficiency is also a major consideration. The cryogenic temperatures often required for ortho-lithiation reactions are energy-intensive. engconfintl.org The adoption of technologies like continuous flow processing can lead to substantial energy savings by enabling these reactions to be performed at or near ambient temperatures. engconfintl.org This not only reduces energy consumption and associated greenhouse gas emissions but can also enhance process safety and control. engconfintl.org

Reactivity and Mechanistic Studies of 4,5 Difluoro Ortho Xylene

Nucleophilic Aromatic Substitution (SNAr) Pathways of Difluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for the functionalization of aromatic compounds, particularly those bearing electron-withdrawing groups and a suitable leaving group. In the context of difluorinated aromatics like 4,5-difluoro-ortho-xylene, the fluorine atoms play a multifaceted role in influencing the reaction's feasibility and outcome.

The presence of fluorine atoms on an aromatic ring significantly activates it towards nucleophilic attack. This activation stems primarily from the high electronegativity of fluorine, which exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.uk This inductive withdrawal of electron density makes the aromatic ring electron-deficient and, therefore, more susceptible to attack by nucleophiles. core.ac.ukreddit.com

The SNAr mechanism typically proceeds through a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The strong inductive effect of fluorine stabilizes this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com This stabilization is a key factor in the enhanced reactivity of fluoroarenes in SNAr reactions compared to their chloro, bromo, or iodo counterparts. stackexchange.comwyzant.com While fluorine is not inherently a good leaving group in other substitution reactions like SN2, its ability to activate the aromatic ring and stabilize the reaction intermediate is paramount in SNAr. reddit.comstackexchange.com

In molecules with multiple potential leaving groups, such as 4,5-difluoro-ortho-xylene, the regioselectivity of nucleophilic attack is a crucial consideration. The positions of the fluorine atoms relative to other substituents on the aromatic ring dictate which fluorine is preferentially displaced. In many SNAr reactions, the regioselectivity can be predicted by assessing the relative stabilities of the possible isomeric Meisenheimer complex intermediates. researchgate.net For instance, in studies involving 4,5-difluoro-1,2-dinitrobenzene, the fluorine atoms are consistently displaced in preference to the nitro groups. researchgate.netresearchgate.net The electron-withdrawing nitro groups strongly activate the positions ortho and para to them, making the adjacent fluorine atoms highly susceptible to nucleophilic substitution.

While specific studies on the regioselectivity of 4,5-difluoro-ortho-xylene were not found in the provided search results, the principles governing SNAr reactions suggest that the electronic effects of the methyl groups will influence the site of nucleophilic attack. Methyl groups are weakly electron-donating, which could slightly deactivate the ring towards nucleophilic attack compared to a non-alkylated difluorobenzene. However, the dominant activating effect of the two fluorine atoms is expected to prevail. The precise regioselectivity would likely depend on the nature of the attacking nucleophile and the reaction conditions.

The efficiency of the fluoride (B91410) ion as a leaving group in SNAr reactions is counterintuitive when compared to other substitution reactions where it is considered a poor leaving group due to the strength of the carbon-fluorine bond. reddit.comwikipedia.org In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.comyoutube.com The elimination of the leaving group is a relatively fast step as it restores the aromaticity of the ring. stackexchange.com

The high electronegativity of fluorine creates a highly polarized C-F bond, resulting in a significant partial positive charge on the ipso-carbon. wyzant.com This increased electrophilicity of the carbon atom facilitates a more favorable initial attack by the nucleophile. wyzant.comyoutube.com Therefore, the "element effect" in SNAr reactions often shows a reactivity order of F > Cl ≈ Br > I, which is the reverse of what is observed in SN2 reactions. wikipedia.orgnih.gov This highlights that the primary role of the fluorine atom in SNAr is to activate the ring for nucleophilic attack rather than to act as a good leaving group in the traditional sense.

While many SNAr reactions proceed without a catalyst, particularly with highly activated substrates, catalysts and bases can play a significant role in enhancing reaction rates and expanding the scope of suitable substrates. Bases are often employed to deprotonate protic nucleophiles (e.g., alcohols, amines, thiols), thereby increasing their nucleophilicity. Common bases used in SNAr reactions include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH) in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.netmdpi.com

In some cases, transition metal catalysts, such as those based on ruthenium(II), can be used to activate less reactive aryl fluorides towards SNAr. nsf.govacsgcipr.org This is achieved through the formation of a metal-π complex with the aromatic ring, which withdraws electron density and enhances its electrophilicity. acsgcipr.org Additionally, organic superbases have been shown to catalyze concerted SNAr reactions of aryl fluorides, allowing for the use of even electron-rich substrates. nih.gov Protic acids can also catalyze SNAr reactions involving nitrogen heterocycles by protonating the heteroatom, which increases the electron-withdrawing effect on the ring. acsgcipr.org

Electrophilic Aromatic Substitution (EAS) Reactions of 4,5-Difluoro-ortho-xylene

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome of EAS on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents.

In 4,5-difluoro-ortho-xylene, the directing effects of both the fluorine atoms and the methyl groups must be considered to predict the position of electrophilic attack.

Methyl Groups (-CH3): Alkyl groups, such as the methyl groups in ortho-xylene, are electron-donating groups (EDGs) through an inductive effect. chemistrytalk.orgsavemyexams.com They are considered activating groups, meaning they make the aromatic ring more reactive towards electrophiles than benzene itself. chemistrytalk.orglibretexts.org Methyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. savemyexams.compressbooks.pubyoutube.com This is because the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction is stabilized by the electron-donating nature of the alkyl group, particularly when the positive charge is on the carbon atom bearing the methyl group. libretexts.org

Fluorine Atoms (-F): Halogens, including fluorine, present a more complex scenario as they have competing inductive and resonance effects. Due to its high electronegativity, fluorine is strongly electron-withdrawing by induction (-I effect), which deactivates the ring towards EAS. chemistrytalk.orgwikipedia.org However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect). wikipedia.org This resonance effect donates electron density primarily to the ortho and para positions. pressbooks.pub For fluorine, the inductive deactivation is generally stronger than the resonance activation, making fluorobenzene (B45895) less reactive than benzene in EAS reactions. wikipedia.org Despite being deactivating, the resonance effect directs incoming electrophiles to the ortho and para positions. pressbooks.pubwikipedia.org

Limitations of Direct Electrophilic Fluorination on Xylenes (B1142099)

Direct electrophilic fluorination of xylenes and other electron-rich aromatic compounds presents significant challenges that limit its synthetic utility. wikipedia.orgchinesechemsoc.org The primary obstacles are the high reactivity of common electrophilic fluorinating agents and the difficulty in controlling selectivity. wikipedia.orgquora.com Reagents such as molecular fluorine (F₂) often lead to non-selective reactions, including radical processes that can occur at C-H bonds without discrimination, rather than the desired aromatic substitution. wikipedia.org

Even with the development of more manageable N-F reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), which are generally safer and easier to handle, major problems persist. wikipedia.orgchinesechemsoc.orgorganicreactions.org Key limitations include:

Low Regioselectivity: The activating, ortho-, para-directing nature of the two methyl groups on the xylene ring means that electrophilic attack can occur at multiple positions. This leads to a mixture of constitutional isomers that are often difficult to separate. wikipedia.org

Over-fluorination: The high reactivity of the fluorinating agents can result in the introduction of multiple fluorine atoms onto the aromatic ring, yielding di- or tri-fluorinated products when only mono-fluorination is desired.

Dearomatization: Particularly with highly activated aromatic systems, electrophilic fluorination can lead to dearomatization, forming non-aromatic cyclohexadiene derivatives as side products. wikipedia.org

Side-chain Reactions: Under certain conditions, competition between electrophilic aromatic substitution and radical reactions at the benzylic methyl groups can occur, further complicating the product mixture. chadsprep.com

These factors make direct electrophilic fluorination an inefficient and often impractical method for the controlled synthesis of specific isomers like 4,5-difluoro-ortho-xylene, necessitating multi-step synthetic routes that build the molecule from appropriately substituted precursors.

Radical Reactions and Functionalization of Methyl Groups in 4,5-Difluoro-ortho-xylene

In contrast to the challenges of direct ring fluorination, the methyl groups of xylene analogs are susceptible to functionalization through free-radical pathways. wikipedia.org The carbon-hydrogen bonds at the benzylic position—the carbon atom directly attached to the aromatic ring—are significantly weaker than typical sp³ C-H bonds. libretexts.org This reduced bond dissociation energy is due to the resonance stabilization of the resulting benzylic radical, which delocalizes the unpaired electron into the aromatic π-system. chemistrysteps.comyoutube.com This inherent stability makes the benzylic hydrogens prime targets for abstraction by radical species, initiating reactions selectively at the side chain rather than the aromatic ring. youtube.compearson.com

Side-Chain Halogenation of Xylene Analogs

A classic and effective method for the functionalization of the methyl groups on xylene and its analogs is side-chain halogenation, most commonly achieved through Wohl-Ziegler bromination. wikipedia.org This reaction typically employs N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), with initiation by UV light or a radical initiator such as benzoyl peroxide. libretexts.orgwikipedia.org

The primary advantage of using NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture. chadsprep.comlibretexts.org This is crucial because high concentrations of Br₂ could lead to undesirable competing reactions, such as electrophilic addition to the aromatic ring. chadsprep.com The reaction proceeds selectively at the benzylic position due to the stability of the intermediate benzylic radical. chemistrysteps.com

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Toluene | N-Bromosuccinimide (NBS) | CCl₄, Benzoyl Peroxide, Reflux | Benzyl (B1604629) bromide | wikipedia.org |

| p-Xylene (B151628) | N-Bromosuccinimide (NBS) | CCl₄, UV light (hν) | α-Bromo-p-xylene | chadsprep.com |

| Ethylbenzene | N-Bromosuccinimide (NBS) | CCl₄, AIBN, Reflux | 1-Bromo-1-phenylethane | chemistrysteps.com |

Mechanisms of Radical Species Formation and Reactivity

The free-radical halogenation of a xylene side chain follows a well-established chain reaction mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: The reaction begins with the homolytic cleavage of a weak bond to generate the initial radical species. In the case of NBS bromination initiated by light or heat, a small amount of Br₂ is formed, which then cleaves into two bromine radicals (Br•). libretexts.org Alternatively, a radical initiator like benzoyl peroxide can decompose to form radicals that initiate the chain.

Initiator → 2 R•

R• + HBr → RH + Br• (from trace HBr)

Propagation: This is a two-step cycle where the product is formed, and the radical is regenerated.

Step 2a (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups. This is the rate-determining step and is highly selective for the benzylic position due to the formation of a resonance-stabilized benzylic radical. chemistrysteps.com

Step 2b (Halogen Abstraction): The newly formed benzylic radical abstracts a bromine atom from a molecule of Br₂ (which is generated from the reaction of HBr with NBS), forming the brominated product and a new bromine radical, which continues the chain. chadsprep.comchemistrysteps.com

Termination: The reaction concludes when two radical species combine, removing the radicals from the cycle. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a benzylic radical.

The key to the selectivity of this reaction is the stability of the benzylic radical intermediate, which is significantly more stable than a primary, secondary, or even tertiary alkyl radical that is not adjacent to an aromatic ring. youtube.com

Cycloaddition Reactions Involving Difluorinated Xylene Frameworks

The π-system of the difluorinated xylene framework, modified by the electronic effects of the fluorine substituents, can participate in cycloaddition reactions. These reactions are powerful tools for constructing complex cyclic and polycyclic systems. wikipedia.orgsigmaaldrich.com The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, making it a viable component in certain pericyclic reactions where it might otherwise be unreactive.

[2+3] Cycloaddition Reactions with Difluoroallenes as Precursors

While not a reaction of 4,5-difluoro-ortho-xylene itself, [2+3] cycloadditions (also known as 1,3-dipolar cycloadditions) involving related difluorinated building blocks like 1,1-difluoroallene (DFA) are synthetically important for creating fluorinated five-membered rings. wikipedia.org In these reactions, a 1,3-dipole, such as a nitrone or a diazoalkane, reacts with a dipolarophile (in this case, one of the double bonds of DFA) to form a heterocyclic product. wikipedia.orgchem-station.com

Studies on the reaction of 1,1-difluoroallene have shown that it is a highly reactive dipolarophile. The reaction with diazomethane, for example, proceeds rapidly even at low temperatures. A key finding is that such cycloadditions occur with high regioselectivity, preferentially reacting at the non-fluorinated C2-C3 double bond of the allene.

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Diazomethane | 1,1-Difluoroallene | -20 °C | Difluoromethylenepyrazoline | |

| C-Phenyl-N-methylnitrone | Fluoroallene | Not specified | Fluoromethyleneisoxazolidine | acs.org |

| Diphenylnitrile imine | trans-β-Nitrostyrene | Not specified | Substituted pyrazoline | researchgate.net |

Diels-Alder Reactions and their Application in Polycyclic Systems

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring, and it is one of the most powerful reactions for the synthesis of cyclic molecules, including polycyclic aromatic compounds (PACs). wikipedia.orgsigmaaldrich.comresearchgate.net While benzene itself is generally a poor diene in Diels-Alder reactions due to its aromatic stability, its reactivity can be altered by substituents. acs.org Fluorinated aromatic compounds can serve as components in Diels-Alder reactions, leading to the synthesis of complex fluorinated polycyclic systems. researchgate.netresearchgate.net

In these synthetic strategies, a fluorinated benzene derivative can act as the dienophile, reacting with an electron-rich diene. The subsequent aromatization of the initially formed cycloadduct provides a route to functionalized PACs. researchgate.net Xylene is often used as a high-boiling solvent for these reactions, but fluorinated xylene-like structures can themselves be reactants. The development of new fluorinated building blocks for cycloaddition is a topic of ongoing interest for creating novel materials and complex molecules. researchgate.netresearchgate.net

Isomerization Studies and Interconversion Dynamics of Fluoro-o-xylenes

Detailed research findings, including data tables on the isomerization and interconversion dynamics specifically for 4,5-Difluoro-ortho-xylene, are not available in the reviewed scientific literature. The study of xylene isomerization has largely concentrated on the non-fluorinated parent compounds due to their industrial relevance.

General studies on xylene isomerization indicate that the process is typically conducted at elevated temperatures, ranging from 200 to 600°C, often in the presence of a catalyst such as noble metals on alumina (B75360) or zeolites. The reactions can be carried out in either the liquid or gas phase. For instance, liquid-phase isomerization using catalysts like BF₃-HF has been explored, though its industrial application is limited due to the corrosive and toxic nature of the catalyst system.

While the thermodynamic stability of xylene isomers has been a subject of interest, with m-xylene (B151644) generally being the most thermodynamically stable isomer, similar comprehensive studies on fluorinated xylene isomers are lacking. The electronic effects of fluorine substituents are known to influence the stability and reactivity of aromatic compounds, but specific thermodynamic data for the isomers of difluoro-ortho-xylene have not been reported.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,5-Difluoro-ortho-xylene

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4,5-Difluoro-ortho-xylene. By probing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides unambiguous evidence of the compound's connectivity and the electronic environment of each atom.

The ¹H NMR spectrum of 4,5-Difluoro-ortho-xylene is anticipated to exhibit distinct signals for the aromatic protons and the methyl groups. The aromatic protons, situated on a fluorine-substituted benzene (B151609) ring, would likely appear as complex multiplets due to spin-spin coupling with both neighboring protons and fluorine atoms. The methyl protons are expected to produce a singlet, though fine coupling to the aromatic ring protons or fluorine atoms might be observed under high-resolution conditions.

In the ¹³C NMR spectrum, the symmetry of the molecule would result in four distinct signals for the aromatic carbons and one signal for the two equivalent methyl carbons. The carbon atoms directly bonded to fluorine (C-4 and C-5) would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The other aromatic carbons would also show smaller two- and three-bond couplings to the fluorine atoms. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Data for 4,5-Difluoro-ortho-xylene Specific experimental data for 4,5-Difluoro-ortho-xylene is not publicly available. The following table is based on general principles and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

| H-3/H-6 | ~7.0-7.2 | - | ³JHH, ⁴JHF |

| -CH₃ | ~2.2-2.3 | ~15-20 | - |

| C-1/C-2 | - | ~125-130 | ²JCF, ³JCCF |

| C-3/C-6 | - | ~115-120 | ²JCF, ³JCH |

| C-4/C-5 | - | ~150-155 (d) | ¹JCF (~240-250) |

| -CH₃ | - | ~15-20 | - |

Note: "d" denotes a doublet.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. alfa-chemistry.com For 4,5-Difluoro-ortho-xylene, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of the two fluorine atoms. This signal would likely be a multiplet due to coupling with the aromatic protons. The chemical shift of this signal would fall within the typical range for aromatic C-F bonds. colorado.edusepscience.com

Table 2: Predicted ¹⁹F NMR Data for 4,5-Difluoro-ortho-xylene Specific experimental data for 4,5-Difluoro-ortho-xylene is not publicly available. The following table is based on general principles and data from analogous compounds.

| Atom | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) | Predicted Coupling Constants (Hz) |

| F-4/F-5 | -130 to -145 | ³JFH, ⁴JFF |

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra. wikipedia.orgharvard.edusdsu.edunih.govyoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the signals of protons with the carbon atoms to which they are directly attached. This would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

While the aromatic ring of 4,5-Difluoro-ortho-xylene is planar, low-temperature NMR studies could provide insights into the rotational dynamics of the methyl groups. At room temperature, the rotation of the methyl groups is typically fast on the NMR timescale, resulting in a single averaged signal for the three protons. At sufficiently low temperatures, this rotation could be slowed, potentially leading to the observation of distinct signals for the individual protons of the methyl group, which would provide information about the rotational energy barrier.

Vibrational Spectroscopy (IR and Raman)

The IR and Raman spectra of 4,5-Difluoro-ortho-xylene would be characterized by several key absorption bands.

C-F Stretching Vibrations: The carbon-fluorine stretching vibrations are expected to give rise to strong absorption bands in the IR spectrum, typically in the region of 1100-1300 cm⁻¹. The exact position and number of these bands can be influenced by coupling with other vibrational modes.

Aromatic Ring Vibrations: The aromatic ring will exhibit characteristic C-C stretching vibrations in the 1450-1600 cm⁻¹ region. Additionally, C-H stretching vibrations will be observed above 3000 cm⁻¹. The substitution pattern on the benzene ring also gives rise to characteristic out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region, which can be diagnostic of the 1,2,4,5-tetrasubstituted pattern.

Table 3: Predicted Characteristic IR and Raman Bands for 4,5-Difluoro-ortho-xylene Specific experimental data for 4,5-Difluoro-ortho-xylene is not publicly available. The following table is based on general principles and data from analogous compounds.

| Vibrational Mode | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 |

| C-F Stretch | 1100-1300 | 1100-1300 |

| C-H Out-of-Plane Bend | 800-900 | Weak or inactive |

Analysis of Functional Group Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of 4,5-Difluoro-ortho-xylene is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

Key functional group frequencies for this compound include:

Aromatic C-H Stretch : Aromatic hydrocarbons show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. vscht.czlibretexts.org For 4,5-Difluoro-ortho-xylene, weak to moderate bands are expected in this area, confirming the presence of hydrogen atoms attached to the benzene ring.

Aliphatic C-H Stretch : The methyl (–CH₃) groups give rise to characteristic C-H stretching absorptions just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Aromatic C=C In-Ring Stretch : The carbon-carbon double bonds within the benzene ring produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. vscht.czlibretexts.org Two prominent bands are typically observed around 1600 cm⁻¹ and 1500-1400 cm⁻¹.

C-F Stretch : The presence of fluorine atoms attached to the aromatic ring results in strong, characteristic C-F stretching absorptions. These bands are typically found in the 1350-1150 cm⁻¹ region of the spectrum.

C-H Bending Vibrations : Out-of-plane (oop) C-H bending vibrations are particularly diagnostic for the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. libretexts.org The specific pattern for a 1,2,4,5-tetrasubstituted benzene ring would provide further structural confirmation.

The following table summarizes the expected characteristic IR absorption frequencies for 4,5-Difluoro-ortho-xylene.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Weak to Medium |

| C-H Stretch | Methyl (Aliphatic) | 2960-2850 | Medium |

| C=C Stretch | Aromatic Ring | 1600-1400 | Medium to Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1350-1150 | Strong |

| C-H Bend (oop) | Aromatic | 900-675 | Medium to Strong |

Mass Spectrometry (MS) Techniques for High-Resolution Mass Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the mass of a molecule with sufficient accuracy to deduce its elemental formula.

Fragmentation Patterns and Ionization Pathways

In mass spectrometry, molecules are ionized and then break apart into characteristic fragment ions. The fragmentation pattern serves as a molecular fingerprint. For xylene isomers, a common fragmentation pathway involves the loss of a hydrogen atom or a methyl group. researchgate.net

For 4,5-Difluoro-ortho-xylene (molecular weight ≈ 142.15 g/mol ), the mass spectrum would be expected to show:

Molecular Ion Peak (M⁺) : A prominent peak at an m/z corresponding to the molecular weight of the compound (C₈H₈F₂⁺).

Loss of a Methyl Group : A significant fragment resulting from the cleavage of a methyl group, leading to a [M-15]⁺ peak (C₇H₅F₂⁺) at m/z ≈ 127. This fragment could potentially rearrange to a stable fluorinated tropylium-like ion.

Other Fragments : Further fragmentation could lead to the loss of fluorine or other small neutral molecules, generating a series of smaller peaks that can help in the complete structural elucidation.

The presence of fluorine atoms influences the fragmentation, and the precise masses of the molecular and fragment ions, as determined by high-resolution MS, can confirm the elemental composition of C₈H₈F₂.

Hyphenated Techniques (e.g., GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cdc.gov It is an ideal method for assessing the purity of volatile compounds like 4,5-Difluoro-ortho-xylene.

In a GC-MS analysis, the sample is first injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. kelid1.ir As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

This technique is highly effective for:

Purity Determination : The primary peak in the chromatogram would correspond to 4,5-Difluoro-ortho-xylene. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Impurity Identification : Any minor peaks in the chromatogram represent impurities. The mass spectrum of each impurity can be used to identify it, such as isomers, starting materials, or byproducts from the synthesis.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org For aromatic compounds like 4,5-Difluoro-ortho-xylene, the primary electronic transitions observed are π → π* transitions associated with the conjugated π-electron system of the benzene ring.

The parent o-xylene (B151617) exhibits a characteristic UV absorption maximum (λₘₐₓ) around 260 nm. researchgate.net The addition of fluorine atoms, which act as auxochromes, can cause shifts in the absorption wavelength and intensity. These shifts, known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths), provide information about the electronic environment of the chromophore. The spectrum of 4,5-Difluoro-ortho-xylene is expected to show absorptions in the UV region characteristic of a substituted benzene ring, allowing for analysis of its electronic properties.

The primary electronic transitions in 4,5-Difluoro-ortho-xylene are summarized below.

| Transition Type | Orbitals Involved | Chromophore | Expected Wavelength Region |

| π → π | Pi bonding to pi anti-bonding | Benzene Ring | ~200-280 nm |

| n → σ | Non-bonding to sigma anti-bonding | C-F bond | <200 nm |

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. nih.gov

For 4,5-Difluoro-ortho-xylene, a successful X-ray crystallographic analysis would yield a detailed solid-state molecular structure. This would confirm the planar structure of the benzene ring, the substitution pattern of the methyl and fluorine groups, and provide precise measurements of C-C, C-H, and C-F bond lengths and angles. While the crystal structure of the parent o-xylene has been studied, a specific published crystal structure for 4,5-Difluoro-ortho-xylene was not identified in literature searches. researchgate.net If a suitable single crystal of the compound can be grown, this technique would provide the ultimate proof of its structure.

Computational Chemistry and Theoretical Studies of 4,5 Difluoro Ortho Xylene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are standard approaches for investigating the properties of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and other properties. However, specific DFT or ab initio studies published in peer-reviewed journals detailing the electronic and structural properties of 4,5-Difluoro-ortho-xylene could not be identified.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

An analysis of the electronic structure would involve characterizing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting a molecule's reactivity, ionization potential, and electron affinity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For 4,5-Difluoro-ortho-xylene, this analysis would reveal how the fluorine and methyl substituents modulate the electronic properties of the benzene (B151609) ring. No specific published data for the HOMO, LUMO, or the energy gap of this compound are available.

Electrostatic Potential Surfaces and Charge Distribution

The electrostatic potential (ESP) surface is a valuable tool for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. The ESP map would illustrate the charge distribution across the 4,5-Difluoro-ortho-xylene molecule, showing electron-rich (negative potential) and electron-poor (positive potential) regions. This would be heavily influenced by the electronegative fluorine atoms and the electron-donating methyl groups. A detailed, calculated ESP map for this specific molecule is not present in the available literature.

Conformational Analysis and Energy Minima

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule. For 4,5-Difluoro-ortho-xylene, this would involve studying the rotation of the two methyl groups. Theoretical calculations would identify the most stable conformations (energy minima) and the energy barriers between them. While studies on the conformational preferences of ortho-xylene itself exist, showing the interplay between the orientations of the methyl groups, specific data on how the two fluorine atoms influence these conformations in 4,5-Difluoro-ortho-xylene, including dihedral angles and relative energies of conformers, has not been published.

Reaction Pathway Elucidation and Transition State Modeling

Computational methods are frequently used to model chemical reaction mechanisms, identify transition states, and calculate activation energies. This provides a deeper understanding of reaction kinetics and selectivity.

Barrier Heights and Reaction Kinetics Predictions

For any proposed reaction involving 4,5-Difluoro-ortho-xylene, such as electrophilic aromatic substitution or nucleophilic attack, transition state modeling could predict the energy barriers (activation energies). This information is fundamental to predicting reaction rates and understanding the feasibility of a chemical transformation. Without specific reactions being studied computationally for this molecule, no data on barrier heights or predicted kinetics can be reported.

Solvent Effects in Computational Models

The solvent can have a profound impact on chemical reactions and molecular properties. Computational models can account for these effects using implicit or explicit solvent models. An investigation into the solvent effects on the properties and reactivity of 4,5-Difluoro-ortho-xylene would be essential for comparing theoretical predictions with experimental results conducted in solution. However, no such computational studies incorporating solvent effects for this compound were found.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, rooted in quantum mechanics, provide a powerful avenue for predicting the spectroscopic properties of molecules like 4,5-Difluoro-ortho-xylene from fundamental physical constants, without reliance on experimental data. These computational methods, primarily Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the elucidation of a molecule's electronic structure, which in turn governs its interaction with electromagnetic radiation. By solving approximations of the Schrödinger equation, it is possible to simulate various types of spectra, offering insights that complement and guide experimental work.

Calculated NMR Chemical Shifts and Vibrational Frequencies

NMR Chemical Shifts: The calculation of NMR chemical shifts is typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within the framework of DFT. This approach allows for the determination of the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding constant is then used to predict the chemical shift relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. For fluorinated aromatic compounds, DFT calculations have shown the capability to predict ¹⁹F NMR chemical shifts with reasonable accuracy, often within a few parts per million (ppm) of experimental values, provided that appropriate computational parameters are used. researchgate.net The chemical shifts for the protons and carbons in 4,5-Difluoro-ortho-xylene could be similarly predicted, taking into account the electronic effects of the fluorine and methyl substituents on the aromatic ring.

Vibrational Frequencies: The vibrational frequencies of a molecule correspond to the energies of its normal modes of vibration and can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, also typically performed using DFT, yield a set of harmonic vibrational frequencies that can be correlated with experimental infrared (IR) and Raman spectra. A study on 3-bromo-o-xylene (B48128) utilized DFT with the B3LYP functional and 6-31+G(d,p) and 6-311++G(d,p) basis sets to calculate its vibrational spectra. ijrte.org A similar approach could be applied to 4,5-Difluoro-ortho-xylene to predict its characteristic vibrational modes. For instance, the C-H stretching vibrations in aromatic rings are typically observed in the range of 3100-3000 cm⁻¹. ajchem-a.com The C-F stretching and bending modes, as well as the vibrations of the methyl groups, would also have characteristic predicted frequencies. It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match them with experimental anharmonic frequencies. cyberleninka.ru

A computational study on p-xylene (B151628) and its halogenated derivatives, including 3,6-difluoro-p-xylene, employed DFT with the B3LYP method and a 6-311+G(d,p) basis set to analyze their vibrational properties. researchgate.net This study provides a relevant example of how the vibrational modes of a difluorinated xylene isomer can be computationally investigated. The calculated frequencies are assigned to specific vibrational modes, such as C-H stretching, C-C stretching of the aromatic ring, and C-F stretching.

Table 1: Representative Calculated Vibrational Frequencies for a Related Compound (3-bromo-o-xylene)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H Stretching | 3102, 3010 |

| C-C Aromatic Stretching | 1650-1400 |

| C-H In-plane Bending | 1300, 1262, 1200 |

Note: This data is for 3-bromo-o-xylene and serves as an example of the type of information obtained from DFT calculations. ijrte.org Specific calculations for 4,5-Difluoro-ortho-xylene would be necessary to obtain its predicted vibrational spectrum.

Simulation of UV-Vis Spectra

The simulation of Ultraviolet-Visible (UV-Vis) absorption spectra is a valuable tool for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose due to its favorable balance of accuracy and computational cost. faccts.de This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

While a specific simulated UV-Vis spectrum for 4,5-Difluoro-ortho-xylene is not available in the literature, the methodology is broadly applicable. The process involves first optimizing the ground-state geometry of the molecule using DFT. Subsequently, a TD-DFT calculation is performed to obtain the vertical excitation energies, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. The oscillator strength provides a measure of the intensity of each transition.

For aromatic compounds, the electronic transitions are typically of the π → π* type. The positions of the fluorine and methyl groups on the benzene ring in 4,5-Difluoro-ortho-xylene would influence the energies of the molecular orbitals involved in these transitions, thereby affecting the predicted λ_max values. Computational studies on other aromatic molecules have demonstrated that TD-DFT can successfully predict UV-Vis spectra, with the choice of functional and the inclusion of solvent effects being important for achieving good agreement with experimental data. mdpi.com

Table 2: Example of TD-DFT Calculated Absorption Maxima for Natural Compounds

| Compound | Theoretical λ_max (nm) |

| 3-O-methylquercetin | 350 |

| Gallic acid | 270 |

| Resveratrol | 305 |

Note: This table shows examples of TD-DFT predictions for other organic molecules to illustrate the output of such calculations. mdpi.com A dedicated TD-DFT study would be required to predict the UV-Vis spectrum of 4,5-Difluoro-ortho-xylene.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, diffusion, and interactions with other molecules.

At present, there are no specific molecular dynamics simulation studies focused on 4,5-Difluoro-ortho-xylene available in the scientific literature. However, MD simulations have been employed to investigate the behavior of xylene isomers in various environments. For instance, simulations have been used to study the diffusion of benzene, toluene, and p-xylene in the liquid phase. semanticscholar.org Such studies can reveal important information about intermolecular interactions and transport properties.

In principle, MD simulations could be applied to 4,5-Difluoro-ortho-xylene to explore its dynamic properties. For example, simulations could be used to study its behavior in different solvents, its interaction with surfaces, or its conformational flexibility. The development of an accurate force field, which describes the potential energy of the system as a function of its atomic coordinates, would be a crucial prerequisite for performing meaningful MD simulations of this compound.

Quantitative Structure-Activity Relationships (QSAR) for Structural Insights (if applicable to non-biological properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity. While often used in the context of biological activity for drug discovery, QSAR methodologies can also be applied to predict various non-biological properties, such as physical, chemical, or environmental properties.

A search of the current literature did not reveal any QSAR studies specifically focused on the non-biological properties of 4,5-Difluoro-ortho-xylene or closely related fluorinated xylenes (B1142099). However, QSAR studies have been conducted on broader classes of aromatic hydrocarbons to predict properties like toxicity, which is influenced by underlying physicochemical characteristics. nih.gov For instance, descriptors such as the energy of the highest occupied molecular orbital (E_HOMO) and molecular polarizability have been used to model the toxicity of aromatic hydrocarbons. nih.gov

In principle, a QSAR model could be developed for a series of fluorinated aromatic compounds to predict a non-biological property of interest, such as solubility, boiling point, or a material property. This would involve compiling a dataset of compounds with known property values and calculating a variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical). Statistical methods would then be used to build a predictive model. Such a model could provide insights into how the number and position of fluorine substituents on an aromatic ring influence the property .

Applications of 4,5 Difluoro Ortho Xylene As a Chemical Building Block

Precursor in Advanced Polymer and Material Synthesis

The unique combination of a hydrophobic, rigid aromatic core with the high electronegativity of fluorine atoms makes 4,5-difluoro-ortho-xylene an attractive precursor for advanced materials. Its structure can be integrated into polymer backbones or used to create functional monomers that impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Fluorinated monomers are crucial for producing polymers with specialized surface properties, such as hydrophobicity. researchgate.netrsc.org While specific examples detailing the use of 4,5-difluoro-ortho-xylene as a direct precursor for monomers are not extensively documented in the provided research, its structure is well-suited for this purpose. The two methyl groups on the aromatic ring can be oxidized to carboxylic acids or halogenated to create reactive benzyl (B1604629) halides. These functionalized derivatives can then be converted into a variety of polymerizable monomers, such as fluorinated versions of styrenes, acrylates, or epoxides.

The incorporation of the difluoro-ortho-xylene moiety into a monomer would be expected to enhance the resulting polymer's performance. The fluorine atoms can increase the glass transition temperature (Tg) and improve the thermal stability of the polymer. rsc.org Furthermore, the fluorinated segments tend to migrate to the surface of a material, which can create highly hydrophobic or oleophobic coatings. rsc.org

Table 1: Potential Functionalization of 4,5-Difluoro-ortho-xylene for Monomer Synthesis

| Functionalization Reaction | Intermediate Compound | Potential Monomer Class |

|---|---|---|

| Benzylic Bromination | 4,5-Bis(bromomethyl)-1,2-difluorobenzene | Epoxides, Vinyl Ethers, Acrylates |

| Oxidation | 4,5-Difluorophthalic acid | Polyesters, Polyamides, Polyimides |

High-performance fluoropolymers are a class of materials known for their exceptional resistance to heat, chemicals, and environmental degradation. wikipedia.org They are indispensable in demanding industries such as aerospace, chemical processing, and electronics. These properties are a direct result of the high strength of the carbon-fluorine bond.

Integrating the 4,5-difluoro-ortho-xylene unit into a polymer backbone could lead to new types of high-performance fluoropolymers. For instance, polycondensation of a dicarboxylic acid derivative of 4,5-difluoro-ortho-xylene with a fluorinated diamine could yield a fully aromatic polyamide (aramid) or polyimide. Such polymers would be expected to exhibit:

High Thermal Stability: The aromatic structure and C-F bonds contribute to excellent resistance to thermal decomposition.

Chemical Inertness: The fluorinated aromatic rings are resistant to attack by many corrosive chemicals.

Low Dielectric Constant: The presence of fluorine typically lowers the dielectric constant, making such materials suitable for use in microelectronics.

Low Surface Energy: Resulting in non-stick and hydrophobic properties.

The introduction of fluorine atoms into conjugated organic molecules is a key strategy for developing high-performance organic semiconductors used in devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). frontiersin.org Fluorination can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can improve charge injection and transport as well as air stability. frontiersin.org

While research has explored isomers like 3-fluoro-o-xylene (B1295157) and 4-fluoro-o-xylene (B1295694) as precursors for fluorinated pentacene (B32325) derivatives rsc.org, 4,5-difluoro-ortho-xylene offers a distinct substitution pattern that can be exploited. Its C2v symmetry and the strong electron-withdrawing nature of the two fluorine atoms make it an excellent candidate for constructing electron-acceptor (n-type) or electron-transporting materials. For example, it could serve as the core unit in an A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptor, where the difluorinated xylene moiety acts as part of the central acceptor core. researchgate.net The presence of two fluorine atoms can also promote favorable intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport. researchgate.net

Intermediate in the Synthesis of Complex Fluorinated Molecules

Beyond polymers, 4,5-difluoro-ortho-xylene serves as a versatile scaffold for building more complex, small-molecule targets. Its defined substitution pattern provides a reliable starting point for constructing molecules with precise three-dimensional structures and tailored electronic properties, which is particularly important in medicinal chemistry and materials science.

Fluorinated heterocyclic compounds are of significant interest in drug discovery, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. researchgate.net 4,5-Difluoro-ortho-xylene can be used to synthesize benzo-fused difluorinated heterocycles. For example, the methyl groups can be transformed into handles for cyclization reactions, leading to structures like difluorinated benzimidazoles, benzothiophenes, or quinoxalines. These scaffolds are valuable in the development of new pharmaceutical agents.

The related compound α,α'-dibromo-o-xylene is known to be a useful linker for creating complex macrocycles, such as porphyrin dimers. mdpi.com Similarly, by functionalizing the methyl groups, 4,5-difluoro-ortho-xylene can act as a rigid, fluorinated linker in the synthesis of macrocycles. nih.govnih.gov The fluorine atoms would impart unique solubility and conformational properties to the resulting macrocyclic structure.

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from 4,5-Difluoro-ortho-xylene

| Starting Derivative | Reagent | Resulting Heterocycle Class |

|---|---|---|

| 3,4-Diamino-1,2-difluorobenzene | Carboxylic Acids | 5,6-Difluorobenzimidazoles |

| 1,2-Bis(bromomethyl)-4,5-difluorobenzene | Sodium Sulfide | 5,6-Difluorodihydroisothianaphthene |

The 4,5-difluoro-1,2-dimethylphenyl group can be incorporated into larger molecules as a fluoroaryl substituent. This is typically achieved through cross-coupling reactions where a functionalized derivative of 4,5-difluoro-ortho-xylene (e.g., a boronic acid or a halide) is coupled with another molecule. The presence of the difluorinated phenyl ring can significantly influence the properties of the final compound.

In medicinal chemistry, adding a fluorinated aryl group can enhance a drug candidate's lipophilicity and ability to cross cell membranes. In materials science, it can be used to fine-tune the electronic properties of dyes, liquid crystals, or other functional materials. The synthesis of fluoroaryl-substituted hexahydropyrimidines and other complex molecules demonstrates the broad utility of fluorinated building blocks in creating diverse chemical structures. researchgate.netpermmedjournal.ru

Role in the Generation of Difluorocarbene and its Synthetic Utility

Difluorocarbene (:CF2) is a highly reactive intermediate that is valuable in organic synthesis for the introduction of difluoromethylene or difluoromethyl groups into molecules. A variety of precursors and methods for the generation of difluorocarbene have been developed and are widely used in the synthesis of fluorinated compounds. These precursors typically contain a trifluoromethyl or a halodifluoromethyl group from which difluorocarbene can be generated under specific reaction conditions.

Despite the presence of two fluorine atoms, there is no evidence in the current scientific literature to suggest that 4,5-Difluoro-ortho-xylene is utilized as a precursor for the generation of difluorocarbene. The stability of the C-F bonds on the aromatic ring makes it an unlikely candidate for this purpose under conventional methods. The synthetic utility of difluorocarbene generated from other established precursors is extensive, leading to the formation of gem-difluorocyclopropanes, difluoroalkenes, and other valuable organofluorine compounds. However, the role of 4,5-Difluoro-ortho-xylene in this specific area of synthetic chemistry is not supported by research findings.

Utilization in Ligand Synthesis for Catalysis

Ligands play a crucial role in coordination chemistry and catalysis by modulating the electronic and steric properties of a metal center. The synthesis of novel ligands is a continuous effort in the development of more efficient and selective catalysts. Aromatic compounds, including derivatives of ortho-xylene, are often used as scaffolds for the synthesis of bidentate ligands.

A review of the literature on ligand synthesis does not indicate the use of 4,5-Difluoro-ortho-xylene as a building block for the creation of ligands for catalysis. While various substituted ortho-xylene derivatives have been employed to synthesize phosphine, amine, and other types of ligands, the specific application of the 4,5-difluoro substituted version is not documented. Research in this area continues to explore a wide array of molecular frameworks to fine-tune the performance of catalysts, but the contribution of 4,5-Difluoro-ortho-xylene to this field has not been reported.

Role in Liquid Crystal Development as a Chiral Dopant

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The introduction of chiral molecules, known as chiral dopants, into a nematic liquid crystal phase can induce a helical superstructure, leading to the formation of a cholesteric or chiral nematic phase. beilstein-journals.orgmdpi.com These materials are of significant interest for applications in displays and photonics. nih.govchemrxiv.org

The molecule 4,5-Difluoro-ortho-xylene is achiral, meaning it is superimposable on its mirror image. As a result, it cannot function as a chiral dopant. Chiral dopants must possess a chiral center, axis, or plane to induce a helical twist in a liquid crystal host. beilstein-journals.orgmdpi.comnih.govchemrxiv.orgresearchgate.net While fluorinated compounds are widely used in liquid crystal materials to modify properties such as dielectric anisotropy and viscosity, there is no scientific basis or reported evidence for the use of the achiral 4,5-Difluoro-ortho-xylene as a chiral dopant.

Engineering of Molecular Recognition Systems (if applicable and non-biological)

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The engineering of synthetic systems capable of molecular recognition is a significant area of research with applications in sensing, separation, and catalysis.

There are currently no documented instances in the scientific literature of 4,5-Difluoro-ortho-xylene being used in the engineering of non-biological molecular recognition systems. While the principles of molecular recognition have been applied to other aromatic hydrocarbons, the specific role of this difluorinated xylene derivative in this field has not been explored or reported.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

Current synthetic routes to fluorinated aromatics often rely on multi-step processes that may involve harsh conditions or generate significant waste. The development of novel, sustainable, and efficient methods for the synthesis of 4,5-Difluoro-ortho-xylene is a critical first step toward unlocking its potential. Future research is anticipated to focus on several key areas: